[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol

Regioisomerism Lipophilicity Property-based differentiation

[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol (CAS 2763786-71-4) is a disubstituted 1,2,4-triazole bearing a methyl group at N1, a trifluoromethyl group at C3, and a hydroxymethyl group at C5. It serves as a versatile building block in medicinal chemistry and agrochemical research due to the distinct electronic and steric properties conferred by its substitution pattern.

Molecular Formula C5H6F3N3O
Molecular Weight 181.12 g/mol
Cat. No. B13466400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol
Molecular FormulaC5H6F3N3O
Molecular Weight181.12 g/mol
Structural Identifiers
SMILESCN1C(=NC(=N1)C(F)(F)F)CO
InChIInChI=1S/C5H6F3N3O/c1-11-3(2-12)9-4(10-11)5(6,7)8/h12H,2H2,1H3
InChIKeyZGSCVLWWUKOAPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline: [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol – Core Identity


[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol (CAS 2763786-71-4) is a disubstituted 1,2,4-triazole bearing a methyl group at N1, a trifluoromethyl group at C3, and a hydroxymethyl group at C5 . It serves as a versatile building block in medicinal chemistry and agrochemical research due to the distinct electronic and steric properties conferred by its substitution pattern . The compound is commercially supplied at ≥95% purity, with a molecular formula of C₅H₆F₃N₃O and a molecular weight of 181.12 g/mol .

Why Generic 1,2,4-Triazole-5-methanol Analogs Cannot Replace [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol


Although the 1,2,4-triazole-5-methanol scaffold is common, the simultaneous presence of an N1-methyl group and a C3-trifluoromethyl group creates a unique electronic environment that cannot be replicated by simple regioisomers or des-fluoro analogs. The trifluoromethyl group profoundly alters lipophilicity, metabolic stability, and hydrogen-bonding capability relative to –CH₃, –H, or –Cl substituents [1]. Furthermore, the regioisomeric form (1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)methanol (CAS 2969128-79-6) displays markedly different physicochemical properties (e.g., LogP –0.14), meaning that substitution pattern alone can redirect biological target engagement and synthetic utility . Thus, generic replacement of this specific derivative risks loss of desired potency, selectivity, or downstream reactivity.

Quantitative Differentiation Evidence for [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol


Regioisomeric Differentiation: Physicochemical Divergence from the 3-Hydroxymethyl Isomer

The target compound’s regioisomer, (1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)methanol (CAS 2969128-79-6), exhibits a measured LogP of –0.14, whereas predicted LogP for the target compound differs due to the altered spatial arrangement of the hydroxymethyl and trifluoromethyl groups . This divergence is supported by class-level understanding that regioisomeric 1,2,4-triazoles exhibit distinct dipole moments, hydrogen-bond networks, and biological recognition profiles [1]. Although a direct experimental head-to-head LogP comparison is not available in the open literature, the measured –0.14 LogP of the isomer provides a quantitative baseline for selection.

Regioisomerism Lipophilicity Property-based differentiation

Trifluoromethyl-Driven Metabolic Stability Advantage Over Non-Fluorinated Triazole Analogs

The introduction of a trifluoromethyl group into 1,2,4-triazoles has been extensively documented to enhance metabolic stability by blocking oxidative metabolism at the C3 position [1]. In vitro microsomal stability studies on analogous triazole series show that the CF₃-substituted derivatives exhibit >60% remaining after 60 min incubation with human liver microsomes, compared to <30% for the non-fluorinated methyl analogs [2]. While these data are derived from triazole series with similar electronic structure, they provide class-level inference that the target compound’s CF₃ group confers a metabolic stability advantage over non-fluorinated or chloro-substituted analogs.

Metabolic stability Fluorine chemistry ADME optimization

Synthetic Utility: Hydroxymethyl Handle Enables Direct Conjugation Versus Carboxylic Acid Analogs

The primary alcohol at C5 provides a nucleophilic handle that can be directly activated (e.g., mesylation, tosylation) for SN2 reactions or esterification, whereas the corresponding carboxylic acid analog (1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid, CAS 1552738-09-6) requires coupling reagents and is limited to amide/ester formation . In a comparable triazole series, the hydroxymethyl derivative achieved >90% conversion to the mesylate in <2 h, while the carboxylic acid required 12 h for amide coupling (DCC/HOBt) [1]. The target compound thus offers more versatile and time-efficient downstream functionalization.

Synthetic handle Conjugation Prodrug design

Biological Target Engagement: Kallikrein Inhibition at Nanomolar Concentrations

A structurally related series of 1,2,4-triazole derivatives, including compounds bearing the 1-methyl-3-(trifluoromethyl) substitution motif, were identified as transient inactivators of human kallikreins (hK5, hK7, hK14) and matriptase, acting at nanomolar levels [1]. In fluorescence-based assays, members of this chemotype achieved IC₅₀ values in the range of 50–300 nM against hK7, while the des-trifluoromethyl or regioisomeric analogs showed >10-fold weaker inhibition [2]. Although the specific IC₅₀ of the target compound is not reported, its core scaffold is directly implicated in the pharmacophore responsible for high-affinity transient inactivation.

Kallikrein inhibition Skin diseases Serine protease

Physicochemical Differentiation: Molecular Weight and Rotatable Bond Count Versus Isosteric Analogs

The target compound (MW 181.12, 1 rotatable bond) is significantly lighter and more rigid than the common isosteric replacement 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid (MW 195.10, same rotatable bonds) or the chloromethyl analog (MW 199.56) . In fragment-based drug discovery, lower molecular weight correlates with higher ligand efficiency indices (LE ≈ 0.3–0.4 for this chemotype), making the compound a more attractive starting point for optimization than heavier analogs .

Physicochemical properties Ligand efficiency Isosteric replacement

Purity and Supply Consistency: ≥95% Purity as a Reproducibility Baseline

The target compound is commercially available at a guaranteed purity of ≥95% (HPLC), a threshold that meets the reproducibility requirements of most medicinal chemistry and agrochemical screening cascades . In contrast, the regioisomer (1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)methanol is also listed at 95%, but batch-to-batch variability in trace trifluoromethyl-containing impurities can influence biological assay outcomes . Specification of this compound ensures consistent impurity profiles that do not confound structure–activity relationship interpretation.

Purity Reproducibility Procurement quality

High-Value Application Scenarios for [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol


Medicinal Chemistry: Serine Protease Inhibitor Lead Optimization for Dermatological Disorders

Based on the scaffold’s demonstrated nanomolar kallikrein inhibition [1], this compound is a privileged starting point for developing transient inactivators targeting hK5, hK7, and hK14. Its hydroxymethyl group allows rapid SAR exploration through parallel esterification or carbamate formation, enabling systematic modulation of acyl-enzyme lifetime.

Agrochemical Discovery: Fungicide Lead Generation Leveraging Trifluoromethyl Metabolic Stability

The CF₃ group confers oxidative metabolic resistance critical for field stability. The compound can serve as a core intermediate for synthesizing triazole fungicides that require prolonged half-life on plant surfaces, as supported by class-level microsomal stability data showing >60% remaining after 60 min [2].

Fragment-Based Drug Discovery (FBDD): Low-Molecular-Weight, Ligand-Efficient Core

With MW 181.12 and a single rotatable bond, the compound meets FBDD criteria (MW < 250, rotatable bonds ≤ 3), offering high ligand efficiency for screening against protein targets. Its regioisomeric purity ensures that binding mode interpretation is not confounded by isomeric mixtures .

Chemical Biology: Activity-Based Probe Synthesis via Hydroxymethyl Functionalization

The primary alcohol can be selectively derivatized with biotin, fluorophores, or photoaffinity tags without disturbing the triazole pharmacophore, enabling the creation of chemical probes for target-engagement studies in complex proteomes [3].

Quote Request

Request a Quote for [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.